molecular formula C5H12NO3PS2 B109192 Isodimethoate CAS No. 3344-11-4

Isodimethoate

Cat. No.: B109192
CAS No.: 3344-11-4
M. Wt: 229.3 g/mol
InChI Key: IRZFDJFTOCCEPS-UHFFFAOYSA-N
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Description

Isodimethoate is an organophosphorus compound primarily used as an insecticide. It is an isomer of dimethoate, sharing the same chemical formula but differing in the arrangement of atoms. This compound is known for its ability to inhibit acetylcholinesterase, an enzyme crucial for the nervous system function in insects.

Scientific Research Applications

Isodimethoate has several applications in scientific research:

    Insecticide Mechanism Studies: Researchers use this compound to study the mechanisms of insecticide action and the development of resistance in insects.

    Environmental Fate and Degradation Studies: Radiolabeled this compound is used to trace its movement and degradation in soil, water, and plants.

    Development of Alternative Insecticides: It serves as a reference compound in the development and testing of new insecticides with reduced environmental impact.

Mechanism of Action

Target of Action

Isodimethoate primarily targets the enzyme acetylcholinesterase (AChE) in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting AChE, this compound disrupts normal nerve function, leading to overstimulation and potential nerve damage .

Mode of Action

This compound acts as a direct anticholinesterase agent . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of the nerves. Over time, this can result in symptoms of neurotoxicity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to an overstimulation of the nerves. The downstream effects of this disruption can include muscle contractions, tremors, and in severe cases, paralysis .

Pharmacokinetics

Once in the body, this compound may be metabolized by the liver and excreted in the urine . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of this compound’s action is neurotoxicity due to the overstimulation of the nerves . Symptoms can range from mild (e.g., headache, dizziness) to severe (e.g., seizures, loss of consciousness). In addition, this compound has been described as a “hit-and-run” agent, meaning it quickly renders part of AChE non-reactivatable, leading to long-lasting effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its volatility and water solubility can affect its distribution in the environment . Additionally, factors such as temperature and pH can influence its stability and rate of degradation . These factors can ultimately impact the exposure levels and toxicity of this compound in different environments .

Safety and Hazards

Isodimethoate is very toxic; the probable oral lethal dose in humans is between 50-500 mg/kg . It is a cholinesterase inhibitor, meaning it affects the central nervous system . Improper storage, handling, preparation, and/or use of pesticides can result in either a lowering or complete loss of safety and/or efficacy .

Biochemical Analysis

Biochemical Properties

Isodimethoate shows an inhibition rate constant towards human red blood cell acetylcholinesterase (AChE) of 2.3x10(3) M(-1) min(-1) (pH 7.4, 37 degrees C), indicating a somewhat higher potency than found with omethoate, the CYP450-mediated active metabolite of pure dimethoate . This suggests that this compound interacts with the enzyme acetylcholinesterase, inhibiting its function.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with acetylcholinesterase. It inhibits this enzyme, disrupting the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. This leads to an accumulation of acetylcholine, resulting in continuous stimulation of the neurons .

Temporal Effects in Laboratory Settings

It is known that this compound-inhibited AChE shows fast spontaneous reactivation and aging kinetics (half-life 2.3 and 25 min, respectively)

Preparation Methods

The synthesis of isodimethoate involves the reaction of phosphorochloridic acid with sodium methyl mercaptoacetate, followed by methylation with methyl chloride. The industrial production methods are similar to those used for dimethoate, with careful control of reaction conditions to ensure the correct isomer is produced .

Chemical Reactions Analysis

Isodimethoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more toxic metabolites.

    Hydrolysis: In aqueous environments, this compound can hydrolyze, leading to the formation of various degradation products.

    Substitution: It can undergo substitution reactions, particularly with nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents, water, and nucleophiles. The major products formed depend on the specific reaction conditions but often include various phosphorodithioate derivatives.

Comparison with Similar Compounds

Isodimethoate is similar to other organophosphorus insecticides such as:

    Dimethoate: The parent compound, which is widely used and has a similar mode of action.

    Omethoate: A metabolite of dimethoate, known for its higher toxicity.

What sets this compound apart is its specific isomeric structure, which can influence its reactivity and toxicity. While dimethoate and omethoate are more commonly used, this compound’s unique structure makes it a valuable compound for specific research applications .

Properties

IUPAC Name

2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(8,9-2)11-3/h4H2,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZFDJFTOCCEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSP(=O)(OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955066
Record name 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3344-11-4
Record name Phosphorodithioic acid, O,S-dimethyl ester, S-ester with 2-mercapto-N-methylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Isodimethoate interact with its target, and what are the downstream effects?

A1: this compound is an organophosphate insecticide that exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, ] Specifically, it binds to the active site of AChE, forming a stable phosphorylated adduct. This phosphorylation prevents AChE from breaking down the neurotransmitter acetylcholine (ACh), leading to ACh accumulation in the synaptic cleft. [] Excessive ACh causes overstimulation of cholinergic receptors, resulting in various downstream effects like muscle twitching, paralysis, and respiratory failure. []

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